molecular formula C24H18F4N2O3S B2428221 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 686744-05-8

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2428221
CAS No.: 686744-05-8
M. Wt: 490.47
InChI Key: JGVIHGDKDGYBBG-UHFFFAOYSA-N
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Description

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a primary cold sensor in the peripheral nervous system [1] . Its primary research value lies in the investigation of cold-related pain pathways, including pathological conditions such as cold allodynia associated with neuropathic pain and migraine [1] [2] . By blocking the TRPM8 channel, this compound inhibits the influx of cations, thereby reducing neuronal excitability in response to cold stimuli and the application of cooling agents like menthol [1] . Beyond pain research, this antagonist is a critical pharmacological tool for probing the role of TRPM8 in various cancers, as the channel is implicated in the survival and progression of prostate, pancreatic, and other malignancies [3] . Its use allows researchers to dissect complex signaling cascades downstream of TRPM8 activation and validate the channel as a potential therapeutic target in oncology. This makes it an indispensable compound for advanced studies in neuroscience and cancer biology.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N2O3S/c25-17-11-9-16(10-12-17)13-30-14-22(18-5-1-4-8-21(18)30)34(32,33)15-23(31)29-20-7-3-2-6-19(20)24(26,27)28/h1-12,14H,13,15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVIHGDKDGYBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The subsequent steps involve the introduction of the sulfonyl and acetamide groups, which can be achieved through sulfonylation and amidation reactions, respectively. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Studies

The compound's structure suggests potential antidepressant and anxiolytic properties. Research indicates that indole derivatives often exhibit significant activity on serotonin receptors, which are crucial for mood regulation.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that similar indole derivatives showed increased binding affinity to serotonin receptors, leading to enhanced antidepressant effects in animal models .

Anti-Cancer Properties

Indole compounds have been investigated for their potential anti-cancer activities. The sulfonamide group is known to enhance the bioavailability of drugs and can improve the inhibitory effects on cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

Research conducted on related compounds revealed that they could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Neuropharmacological Applications

Given its structural similarity to known neuroactive compounds, this molecule may influence neural pathways involved in pain perception and neuroinflammation.

Case Study: Pain Management

A recent study highlighted the efficacy of indole-based sulfonamides in reducing inflammatory pain in rodent models. The results indicated a significant reduction in pain scores compared to control groups .

Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties, making it a candidate for further investigation as a potential treatment against resistant bacterial strains.

Case Study: Antibacterial Efficacy

In vitro studies have shown that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide can be compared with other indole derivatives, such as:

  • 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone
  • 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone

These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Biological Activity

The compound 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be broken down into several key components:

  • Indole moiety : Known for its presence in many biologically active compounds.
  • Sulfonyl group : Often involved in enhancing solubility and biological activity.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It is hypothesized that the compound can bind to receptors, altering their activity and influencing cellular signaling pathways.
  • Cell Cycle Interference : Some studies suggest that it may affect cell cycle progression, particularly in cancer cells, leading to apoptosis or growth inhibition.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound:

Activity Type IC50 Value (µM) Cell Line/Target Reference
Antitumor Activity12.5A549 (Lung cancer)
Anti-inflammatory Effects15.0RAW 264.7 (Macrophages)
Enzyme Inhibition8.0Cyclooxygenase (COX)

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antitumor Efficacy : In a study involving A549 lung cancer cells, this compound exhibited significant cytotoxicity with an IC50 value of 12.5 µM, indicating its potential as an anticancer agent .
  • Anti-inflammatory Properties : Another investigation demonstrated that the compound reduced pro-inflammatory cytokine production in RAW 264.7 macrophages, suggesting its utility in treating inflammatory diseases .
  • Enzyme Interaction Studies : The compound was shown to inhibit cyclooxygenase (COX) enzymes effectively, with an IC50 value of 8.0 µM, which is significant for developing anti-inflammatory drugs .

Q & A

Q. How can researchers optimize the synthesis yield of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide?

  • Methodological Answer : The synthesis involves three key steps:
  • Alkylation : Reacting the indole core with 4-fluorobenzyl bromide using potassium carbonate as a base to introduce the 4-fluorobenzyl group.
  • Sulfonylation : Treating the alkylated intermediate with sulfonyl chloride in the presence of triethylamine.
  • Acetamide Formation : Coupling the sulfonylated product with 2-(trifluoromethyl)aniline and acetic anhydride.
    To optimize yield, consider:
  • Continuous Flow Reactors : Enhances reaction control and scalability .
  • Automated Synthesis Platforms : Reduces human error and improves reproducibility.
  • HPLC Purification : Ensures high purity of the final product .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity of sulfonylation and alkylation steps. For example, 1^1H NMR can verify the presence of the 4-fluorobenzyl group via aromatic proton signals at δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS expected m/z ~507.1 for [M+H]+^+) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm1^{-1}) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test interaction with targets like cyclooxygenase-2 (COX-2) or kinases, given the sulfonyl group’s affinity for enzyme active sites .
  • Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Dose-response curves (0.1–100 µM) can determine IC50_{50} values .
  • Fluorescence-Based Binding Studies : Employ fluorescent probes to quantify receptor binding affinity (e.g., Kd_d measurements) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of fluorine substituents in this compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with halogen substitutions (e.g., Cl, Br) or hydrogen at the 4-fluorophenyl and trifluoromethyl positions.
  • Biological Testing : Compare IC50_{50} values across analogs to assess fluorine’s impact on lipophilicity and metabolic stability. For example, fluorinated analogs often show enhanced blood-brain barrier penetration .
  • Computational Analysis : Use molecular docking (e.g., AutoDock Vina) to predict fluorine’s role in hydrogen bonding with target proteins .

Q. What experimental strategies can resolve contradictions in reported biological activity data across different cell lines?

  • Methodological Answer :
  • Cell Line Profiling : Screen activity in ≥3 cell lines (e.g., primary vs. metastatic cancer cells) to identify tissue-specific effects.
  • Mechanistic Studies : Perform Western blotting to check downstream signaling proteins (e.g., p53, Bcl-2) and confirm target engagement .
  • Pharmacokinetic Analysis : Measure compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to optimize logP (aim for 2–5) and polar surface area (<140 Å2^2) for oral bioavailability .
  • Metabolic Stability Screening : Simulate cytochrome P450 metabolism (e.g., CYP3A4) to identify vulnerable sites for deuteration or fluorination .
  • Molecular Dynamics (MD) Simulations : Model compound-receptor interactions over 100 ns to refine binding poses and enhance selectivity .

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